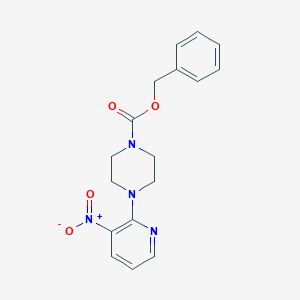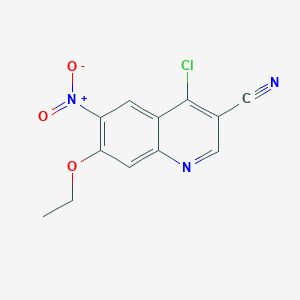![molecular formula C12H20FNO B142892 Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- ( CAS No. 136634-12-3](/img/structure/B142892.png)
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- (
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- is a chemical compound that has been widely studied in scientific research. It is commonly used as a reagent in organic synthesis and has been found to have significant applications in the field of medicinal chemistry. In
Mechanism Of Action
The mechanism of action of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed to act by disrupting the bacterial cell membrane, leading to cell death.
Biochemical And Physiological Effects
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to disrupt the bacterial cell membrane, leading to cell death. In addition, it has been found to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
One of the advantages of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- is that it is relatively easy to synthesize. It is also relatively stable, which makes it suitable for use in lab experiments. However, one of the limitations of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of future directions for research on Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-. One area of research is the development of new synthetic methods for the compound. Another area of research is the exploration of its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. In addition, further research is needed to fully understand the mechanism of action of the compound and to optimize its activity against cancer cells and bacteria.
Conclusion
In conclusion, Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- is a chemical compound that has significant potential applications in medicinal chemistry. It has been found to have activity against a variety of cancer cell lines and bacterial strains. Further research is needed to fully understand the mechanism of action of the compound and to optimize its activity against cancer cells and bacteria.
Synthesis Methods
The synthesis of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- involves a multi-step process. The starting material is 2,5-dimethylpyrrole, which is reacted with an aldehyde to form an imine intermediate. This intermediate is then reduced with a reducing agent to form the corresponding amine. The amine is then reacted with an α,β-unsaturated ketone to form the final product.
Scientific Research Applications
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- has been extensively studied for its potential applications in medicinal chemistry. It has been found to have significant activity against a variety of cancer cell lines, including breast, colon, and lung cancer. It has also been found to have antibacterial activity against a number of different bacterial strains.
properties
CAS RN |
136634-12-3 |
|---|---|
Product Name |
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- ( |
Molecular Formula |
C12H20FNO |
Molecular Weight |
213.29 g/mol |
IUPAC Name |
(2R,3R)-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpent-4-en-1-one |
InChI |
InChI=1S/C12H20FNO/c1-5-8(2)11(13)12(15)14-9(3)6-7-10(14)4/h5,8-11H,1,6-7H2,2-4H3/t8-,9-,10-,11-/m1/s1 |
InChI Key |
QVYUXQKUEFXRCK-GWOFURMSSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](N1C(=O)[C@@H]([C@H](C)C=C)F)C |
SMILES |
CC1CCC(N1C(=O)C(C(C)C=C)F)C |
Canonical SMILES |
CC1CCC(N1C(=O)C(C(C)C=C)F)C |
synonyms |
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



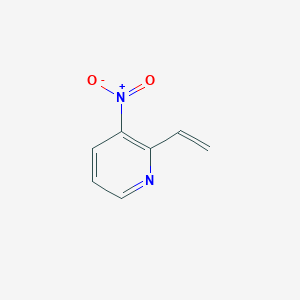
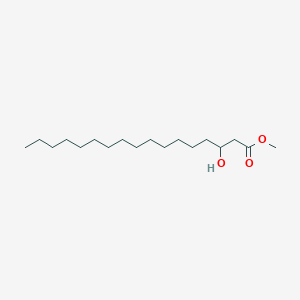
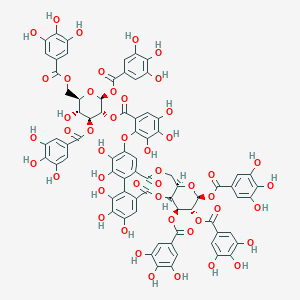
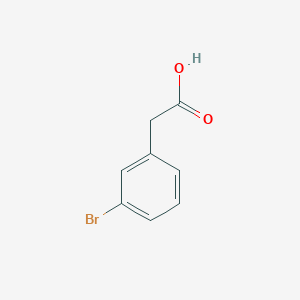
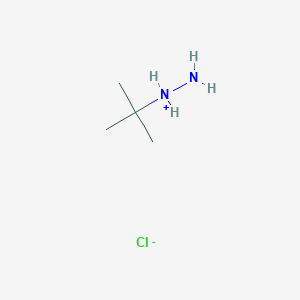
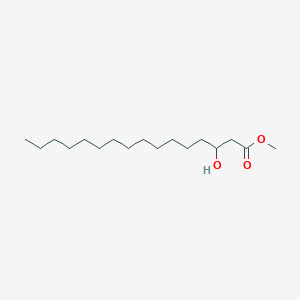
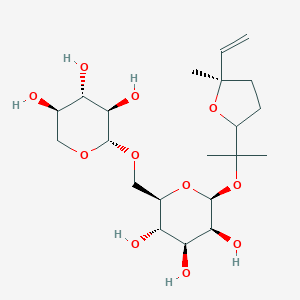
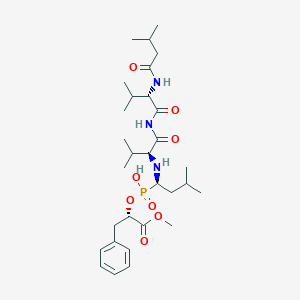
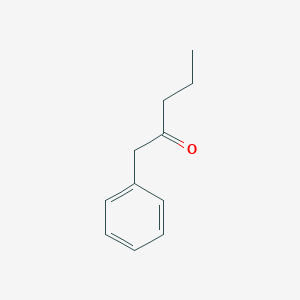
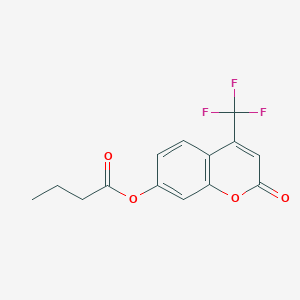
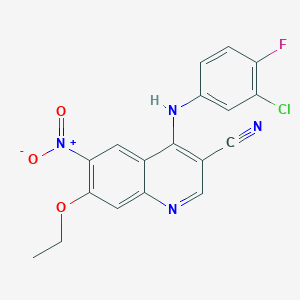
![N-(2,6-Dichloro-3-methylphenyl)-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B142842.png)
